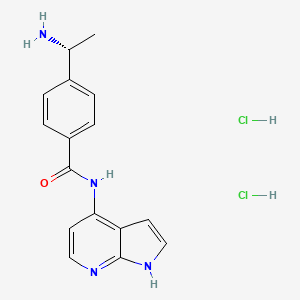

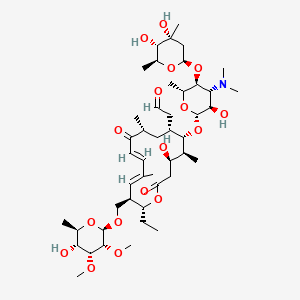

![molecular formula C28H31ClN4O4 B1662271 N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide;hydrochloride CAS No. 193611-67-5](/img/structure/B1662271.png)

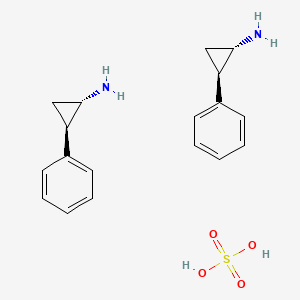

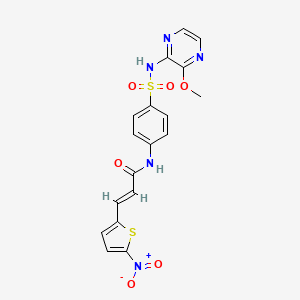

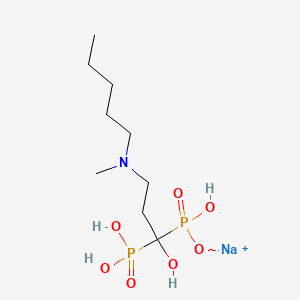

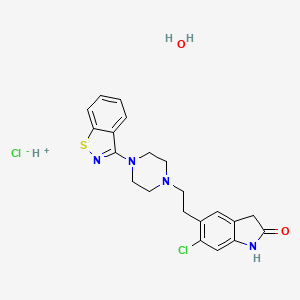

N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide;hydrochloride

Overview

Description

SB 216641 hydrochloride: is a selective antagonist for the serotonin receptor 5-HT1B. It exhibits high affinity and selectivity for the human 5-HT1B receptor over the human 5-HT1D receptor. This compound is primarily used in scientific research to study the role of serotonin receptors in various physiological and pathological processes .

Mechanism of Action

Target of Action

SB 216641 hydrochloride is a selective antagonist for the serotonin receptor 5-HT 1B . It shows high affinity and selectivity for h5-HT 1B receptors over h5-HT 1D receptors . The 5-HT 1B receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). It is known to play a key role in various biological and neurological functions.

Mode of Action

SB 216641 hydrochloride interacts with its target, the 5-HT 1B receptor, by inhibiting the function of SKF-99101H . SKF-99101H is a serotonin receptor agonist, so SB 216641 hydrochloride acts to reduce the effects of this agonist, thereby acting as an antagonist .

Biochemical Pathways

It is known that the 5-ht 1b receptor plays a role in the regulation of serotonin release, which can affect various downstream neurological and biological processes .

Pharmacokinetics

It is soluble in water , which suggests that it could be administered orally and absorbed in the gastrointestinal tract

Result of Action

The antagonistic action of SB 216641 hydrochloride on the 5-HT 1B receptor can lead to various molecular and cellular effects. For instance, it has been shown to block the effects of SKF-99101H, leading to changes in body temperature in guinea pigs . In addition, it has been shown to improve gastric relaxation in dogs when used in combination with another 5-HT 1B/D receptor antagonist .

Biochemical Analysis

Biochemical Properties

SB 216641 hydrochloride interacts with the 5-HT1B receptor, a type of serotonin receptor . It acts as an antagonist, meaning it blocks the action of serotonin on this receptor . This interaction is selective, with SB 216641 hydrochloride showing little or no affinity for a range of other receptor types .

Cellular Effects

The effects of SB 216641 hydrochloride on cells are primarily due to its interaction with the 5-HT1B receptor . By blocking the action of serotonin on this receptor, SB 216641 hydrochloride can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

SB 216641 hydrochloride exerts its effects at the molecular level by binding to the 5-HT1B receptor and blocking the action of serotonin . This can lead to changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

In animal models, the effects of SB 216641 hydrochloride can vary with different dosages

Metabolic Pathways

SB 216641 hydrochloride is involved in serotonin signaling pathways due to its interaction with the 5-HT1B receptor

Subcellular Localization

The subcellular localization of SB 216641 hydrochloride is likely to be influenced by its target, the 5-HT1B receptor

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SB 216641 hydrochloride involves multiple steps, including the formation of the biphenyl core, introduction of the oxadiazole ring, and the final coupling with the dimethylaminoethoxy-methoxyphenyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of SB 216641 hydrochloride in a laboratory setting can be scaled up for industrial production. This would involve optimizing reaction conditions, using larger reaction vessels, and ensuring stringent quality control measures to maintain the compound’s purity and efficacy .

Chemical Reactions Analysis

Types of Reactions: SB 216641 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the dimethylaminoethoxy and methoxyphenyl groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles or electrophiles in the presence of a suitable solvent and catalyst.

Oxidation Reactions: May involve oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction Reactions: Can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of SB 216641 hydrochloride, while oxidation and reduction reactions can modify the functional groups present on the molecule .

Scientific Research Applications

SB 216641 hydrochloride is widely used in scientific research due to its selective antagonism of the 5-HT1B receptor. Some of its applications include:

Chemistry: Used to study the binding affinity and selectivity of serotonin receptor antagonists.

Biology: Helps in understanding the role of 5-HT1B receptors in various biological processes, including neurotransmission and signal transduction.

Medicine: Investigated for its potential therapeutic effects in conditions such as anxiety, depression, and migraine.

Industry: Utilized in the development of new drugs targeting serotonin receptors

Comparison with Similar Compounds

BRL-15572: Another selective antagonist for the 5-HT1D receptor, which has a different selectivity profile compared to SB 216641 hydrochloride.

Ketanserin: A serotonin receptor antagonist with broader selectivity, affecting multiple serotonin receptor subtypes

Uniqueness: SB 216641 hydrochloride is unique due to its high selectivity for the 5-HT1B receptor over the 5-HT1D receptor, making it a valuable tool for studying the specific roles of these receptors in various physiological and pathological conditions .

Properties

IUPAC Name |

N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O4.ClH/c1-18-16-22(27-29-19(2)36-31-27)10-12-24(18)20-6-8-21(9-7-20)28(33)30-23-11-13-25(34-5)26(17-23)35-15-14-32(3)4;/h6-13,16-17H,14-15H2,1-5H3,(H,30,33);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPBMDMNORXKGHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NOC(=N2)C)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)OC)OCCN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042625 | |

| Record name | SB 216641 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193611-67-5 | |

| Record name | SB 216641A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193611675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide](/img/structure/B1662208.png)